(2R,4R)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
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Overview
Description
(2R,4R)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The stereochemistry of the compound is specified by the (2R,4R) configuration, indicating the spatial arrangement of the substituents on the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as L-proline.
Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. This step forms the Boc-protected proline.
Formation of the Pyrrolidine Ring: The protected proline undergoes cyclization to form the pyrrolidine ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions to yield the free amino group.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyrrolidine derivatives.
Deprotection Reactions: Free amino pyrrolidine-2-carboxylic acid.
Coupling Reactions: Peptide derivatives.
Scientific Research Applications
(2R,4R)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,4R)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the compound acts as a protected amino acid derivative, facilitating the formation of peptide bonds. The Boc group protects the amino functionality during the synthesis and can be removed under acidic conditions to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with (2S,4S) configuration.
(2R,4R)-4-Aminopyrrolidine-2-carboxylic acid: The deprotected form without the Boc group.
(2R,4R)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxamide: An amide derivative of the compound.
Uniqueness
(2R,4R)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This configuration and protection make it a valuable intermediate in asymmetric synthesis and peptide chemistry, offering advantages in terms of selectivity and reactivity.
Properties
IUPAC Name |
(2R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTYSXLMVYGBJO-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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